molecular formula C21H20O7 B2451363 Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate CAS No. 637749-33-8

Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate

Cat. No. B2451363
CAS RN: 637749-33-8
M. Wt: 384.384
InChI Key: LQXPOMRVWORGJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate is C21H20O7 . It contains a total of 50 bonds, including 30 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 4 aromatic ethers .


Physical And Chemical Properties Analysis

The average mass of this compound is 384.379 Da, and its monoisotopic mass is 384.120911 Da .

Scientific Research Applications

Polymorphism Study

  • Polymorphism in Related Compounds : A study by Vogt et al. (2013) investigated polymorphism in compounds structurally similar to Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate. The research utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms of an investigational pharmaceutical compound. This study can offer insights into the polymorphic behavior of related compounds, including this compound (Vogt et al., 2013).

Chiral Synthesis from Biobased Compounds

  • Chiral Epoxides Synthesis : Peru et al. (2016) discussed the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone, a biobased chiral compound. This method, involving lipase-mediated oxidation and other steps, could potentially be adapted for the synthesis of this compound, given its chiral nature (Peru et al., 2016).

Metabolic Stability Studies

  • Metabolic Stability Analysis : Hammock et al. (1975) examined the metabolic stability of compounds with structural similarities to this compound. The study focused on O-dealkylation and benzylic oxidation pathways, providing a framework for understanding the metabolic stability of similar compounds (Hammock et al., 1975).

Copolymerization and Material Synthesis

  • Synthesis and Copolymerization : Schjerven et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including phenoxy ring-substituted compounds. This research offers insights into the potential of this compound in polymer science and material synthesis (Schjerven et al., 2020).

Quantitative Bioanalytical Method Establishment

  • Bioanalytical Method for Related Compounds : Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally related to this compound. The method, validated according to USFDA guidelines, could be adapted for similar compounds (Nemani et al., 2018).

Bioactivity Studies

  • Synthesis and Bioactivity Analysis : Srinivasulu et al. (2007) synthesized novel oxazaphosphole oxides, which may be structurally similar to this compound. The study included an analysis of their antifungal and antibacterial activities, indicating potential bioactivity applications (Srinivasulu et al., 2007).

Crystal Structure Analysis

  • Crystal Structure Studies : Bevan et al. (1983) conducted synthesis and reaction studies of ethyl 4-oxochromen-2-carboxylate, which may share structural characteristics with this compound. Their work provides valuable information about the crystal structure of related compounds (Bevan et al., 1983).

properties

IUPAC Name

ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-25-21(23)13(2)27-16-8-9-17-18(11-16)26-12-19(20(17)22)28-15-7-5-6-14(10-15)24-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXPOMRVWORGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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